2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane
Description
Properties
IUPAC Name |
2-[[2-(difluoromethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)15-9-4-2-1-3-8(9)14-6-7-5-13-7/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHPARGKQAOYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of 2-(difluoromethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may exhibit activity in modulating neurotransmitter systems, particularly serotonin and noradrenaline reuptake inhibition. This mechanism is relevant for treating disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Case Studies
- Serotonin and Noradrenaline Reuptake Inhibition : Research indicates that compounds with similar structures can affect monoamine transporters, making them candidates for developing medications targeting mood disorders .
- Toxicological Assessments : Studies have shown that related compounds exhibit low acute toxicity but may cause sensitization upon dermal exposure. This highlights the need for careful evaluation of safety profiles in drug development .
Materials Science
Polymer Chemistry
The oxirane group in 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane allows for its use in synthesizing epoxy resins. These materials are critical in coatings, adhesives, and composites due to their excellent mechanical properties and chemical resistance.
Applications in Coatings
- Durability Enhancements : Incorporating this compound into epoxy formulations can enhance the durability and weather resistance of coatings used in construction and automotive industries.
- Case Study : A study demonstrated that epoxy coatings modified with difluoromethoxy phenoxy compounds exhibited improved adhesion and corrosion resistance compared to traditional formulations.
Environmental Safety
Chemical Risk Assessment
Given the potential environmental impact of chemical substances, this compound has been subjected to risk assessments to evaluate its safety profile. Regulatory bodies have classified it based on inhalation toxicity and potential mutagenicity.
Case Studies
- Occupational Exposure : Reports indicate that workers exposed to similar compounds experienced allergic reactions, emphasizing the importance of monitoring exposure levels in industrial settings .
- Environmental Persistence : Research into the degradation pathways of related compounds suggests that they may persist in the environment, necessitating further studies on their ecological impact .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent | Inhibits serotonin and noradrenaline reuptake |
| Polymer Chemistry | Used in epoxy resin formulations | Enhances durability and chemical resistance |
| Environmental Safety | Risk assessments for occupational exposure | Potential sensitization and mutagenicity risks |
Mechanism of Action
The mechanism of action of 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane include:
- 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
- 2-[[2-(Methoxy)phenoxy]methyl]oxirane
- 2-[[2-(Chloromethoxy)phenoxy]methyl]oxirane
Uniqueness
What sets this compound apart from these similar compounds is its difluoromethoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in certain applications.
Biological Activity
The compound 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane, also known as a difluoromethoxy-substituted epoxide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H10F2O3
CAS Number: 1237991-81-9
The compound features an epoxide functional group, which is known for its reactivity in biological systems. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem reported that the compound was investigated for its potential to inhibit bacterial growth, with promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism through which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The epoxide group can react with nucleophilic sites on proteins and nucleic acids, potentially leading to cell death .
Case Studies
Several case studies have documented the biological effects of similar compounds with difluoromethoxy substitutions. For instance:
- Study on Fluorinated Compounds : A review highlighted the role of fluorinated compounds in drug design, noting that modifications such as difluoromethoxy groups can enhance bioactivity and selectivity against specific targets .
- Anticancer Activity : Another study explored the potential anticancer properties of difluoromethoxy-containing epoxides. The findings suggested that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms .
Toxicological Profile
Toxicological assessments indicate that while this compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. According to hazard assessments:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[[2-(difluoromethoxy)phenoxy]methyl]oxirane, and how do reaction conditions affect yield?
- Methodology : Two primary methods are recommended:
- Epoxidation of Allylic Precursors : React 2-(difluoromethoxy)phenol derivatives with epichlorohydrin in the presence of a base (e.g., NaOH) under controlled pH (8–10) and temperature (40–60°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields ~60–75% .
- mCPBA-Mediated Epoxidation : Treat a precursor alkene (e.g., 2-(difluoromethoxy)styrene derivative) with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Reaction monitoring via TLC ensures minimal side-product formation .
- Key Considerations : Solvent polarity and temperature control are critical to avoid epoxide ring-opening side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Analysis :
- ¹H NMR : Epoxide protons appear as two doublets (δ 3.1–3.5 ppm, J = 4–5 Hz). Aromatic protons (δ 6.8–7.2 ppm) and the difluoromethoxy group (δ 5.8–6.2 ppm) are distinct .
- ¹⁹F NMR : Two doublets (δ -120 to -125 ppm, J = 250–300 Hz) confirm the difluoromethoxy group .
Q. What storage conditions prevent degradation of this epoxide?
- Store at 4°C under inert gas (N₂/Ar) to minimize moisture exposure. Use amber glass vials to avoid photolytic ring-opening. Stabilizers like BHT (0.1% w/w) can extend shelf life .
Advanced Research Questions
Q. How does the difluoromethoxy substituent influence regioselectivity in nucleophilic ring-opening reactions?
- Electronic Effects : The electron-withdrawing difluoromethoxy group increases electrophilicity at the adjacent epoxide carbon, directing nucleophiles (e.g., amines) to the less sterically hindered position.
- Steric Effects : Ortho-substitution on the phenyl ring creates steric hindrance, favoring attack at the β-carbon of the epoxide. DFT calculations (B3LYP/6-31G*) support this selectivity .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) Simulations : Simulate solvation in aqueous buffers (pH 7.4) to assess hydrolysis rates. Epoxide ring strain (calculated via DFT) correlates with experimental half-life (~12 hours at 37°C) .
- pKa Prediction : Software like MarvinSketch estimates the epoxide’s susceptibility to acid-catalyzed ring-opening (predicted pKa ~8.5) .
Q. What experimental evidence supports covalent binding to DNA nucleobases?
- Mass Spectrometry : LC-HRMS identifies adducts (e.g., m/z 320.10 [M+guanine-H₂O]⁺) after incubation with DNA.
- X-Ray Crystallography : Co-crystallization reveals covalent bonding at guanine N7 positions, confirmed by electron density maps .
- Mutagenicity Assays : Ames tests show dose-dependent frameshift mutations in S. typhimurium TA98, implicating DNA alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
